3-((4-phenyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
Description
This compound features a hybrid structure combining a 1,2,4-triazole core substituted with a phenyl group at position 4 and a (1-phenylethyl)thio moiety at position 3. The triazole ring is further linked via a methylene bridge to a benzo[d]thiazol-2(3H)-one scaffold, a bicyclic system with a sulfur and nitrogen heteroatom arrangement. Its synthesis likely involves:
Thiol alkylation: Reacting 4-phenyl-5-thiol-1,2,4-triazole with 1-phenylethyl halide under basic conditions to introduce the thioether group .
Methylene bridge formation: Coupling the triazole-thioether intermediate with a benzo[d]thiazol-2(3H)-one derivative using a halogenated methyl spacer, possibly via nucleophilic substitution or Mitsunobu reactions .
Purification: Recrystallization from methanol/water mixtures or chromatographic methods to isolate the final product .
Properties
IUPAC Name |
3-[[4-phenyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS2/c1-17(18-10-4-2-5-11-18)30-23-26-25-22(28(23)19-12-6-3-7-13-19)16-27-20-14-8-9-15-21(20)31-24(27)29/h2-15,17H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISAKHYIVPEDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of triazoles, including the compound , exhibit significant antimicrobial activity. A study demonstrated that sulfur-containing triazole derivatives can effectively combat bacterial strains and fungi, which is crucial in addressing antimicrobial resistance . The presence of the thiazole ring enhances the activity against various pathogens.
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound's structural features suggest it may inhibit fungal growth by disrupting cell membrane synthesis or function. Studies have shown that triazole derivatives can serve as potent antifungal agents against species such as Candida and Aspergillus .
Antitumor Activity
Emerging research highlights the potential of triazole derivatives in cancer therapy. Compounds similar to 3-((4-phenyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the phenyl and thioethyl groups via nucleophilic substitution.
- Final assembly into the benzothiazole framework.
Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .
Case Studies
Chemical Reactions Analysis
Formation of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is synthesized from thiosemicarbazides via cyclization under basic conditions. For example:
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Conventional method : Thiosemicarbazides (e.g., 3 or 4 ) are refluxed in aqueous sodium hydroxide for 4 hours to yield 1,2,4-triazole-3-thiones (e.g., 5 or 6 ) .
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Microwave-assisted method : Identical starting materials react in 10% aqueous sodium hydroxide under microwave irradiation for 3 minutes, achieving similar or higher yields (e.g., 86–96% yields for 5 and 6 ) .
Mechanism : Base-mediated elimination of water and cyclization of the thiosemicarbazide intermediate.
Coupling via Thioether Linkage
The triazole and benzothiazole units are connected through a thioether bridge. This step likely involves:
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Alkylation : Reaction of the triazole thione (e.g., 5 or 6 ) with alkyl halides (e.g., benzyl halides) in the presence of a base (e.g., triethylamine) to introduce the thioether group .
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Substitution : Direct coupling of the triazole’s sulfur atom with a benzothiazole-derived alkyl chain.
Cyclization of Thiosemicarbazides
| Method | Reagents | Time | Yield | Reference |
|---|---|---|---|---|
| Conventional | 10% aqueous NaOH, reflux | 4 hours | 86–95% | |
| Microwave | 10% aqueous NaOH, MW (3 min) | 3 minutes | 95–96% |
Alkylation of Triazole Thiones
| Substituent | Alkyl Halide | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl group | Benzyl bromide | Triethylamine | Acetonitrile | >97% | |
| Thiophen-2-yl group | Thiophen-2-yl bromide | Triethylamine | Acetonitrile | >97% |
NMR and Elemental Analysis
For a triazole derivative (e.g., 16 ):
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¹H NMR (DMSO-d₆) : δ 4.45 (2H, s, S-CH₂), 5.57 (2H, s, N-CH₂), 7.30–7.50 (15H, m, Ar-H), 8.07 (1H, s, C-Ar-H).
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¹³C NMR (DMSO-d₆) : δ 27.79 (S-CH₂), 53.45 (N-CH₂), 124.47–151.89 ppm (aromatic carbons).
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Elemental Analysis : Calc. for C₂₄H₂₀N₆S: C 67.90%, H 4.75%, N 19.80%; Found: C 67.65%, H 4.84%, N 19.66% .
Yields and Purity
| Compound | Yield | Purity | Reference |
|---|---|---|---|
| Triazole thiones (e.g., 5 , 6 ) | 86–96% | >97% | |
| Alkylated triazoles (e.g., 6a –z ) | >97% | >97% |
Mechanistic Insights
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Cyclization Efficiency : Microwave irradiation reduces reaction time from 4 hours to 3 minutes while maintaining or improving yields .
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Substituent Effects : Electron-donating groups (e.g., methoxy) on the triazole ring enhance reactivity, enabling efficient alkylation .
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Stability : The thioether linkage and aromatic rings contribute to the compound’s stability, as evidenced by high purity (>97%) in final products .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Triazole-Thioether Derivatives
Key Differences :
- The (1-phenylethyl)thio group introduces steric bulk, which may reduce metabolic degradation compared to smaller thioether chains .
Benzothiazole/Triazole Hybrids
Key Differences :
Triazole-Thiadiazole Derivatives
Physicochemical and Spectral Comparisons
Notable Trends:
- The target compound’s higher molecular weight and sulfur content suggest lower aqueous solubility compared to simpler thiazolidinones .
- Benzothiazolone’s carbonyl signal (IR) is distinct from triazolone or thiazolidinone analogs, aiding structural confirmation .
Q & A
Q. What are the critical steps for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including:
- Thiol-alkylation : Introducing the 1-phenylethylthio group via nucleophilic substitution under controlled pH (7–9) and temperature (60–80°C) to minimize side reactions .
- Triazole ring formation : Cyclization of thiosemicarbazides using refluxing ethanol or methanol, optimized with catalysts like sodium acetate to enhance yield (70–85%) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. Which spectroscopic methods are essential for characterizing this compound?
- 1H/13C NMR : Confirm substitution patterns (e.g., benzothiazole C-2 carbonyl at ~170 ppm) and stereochemistry .
- HPLC : Monitor reaction progress and purity (C18 column, acetonitrile/water mobile phase) .
- FT-IR : Identify thione (C=S stretch at ~1200 cm⁻¹) and triazole (C=N stretch at ~1550 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can conflicting bioactivity data for triazole-thiazole hybrids be resolved?
Contradictions often arise from:
- Structural analogs : Minor substituent changes (e.g., chloro vs. nitro groups) alter enzyme-binding affinities. Use comparative assays (e.g., kinase inhibition) with standardized protocols .
- Cellular models : Variability in cell permeability (logP ~3.5) affects activity. Validate using parallel assays in both prokaryotic (e.g., E. coli) and eukaryotic (e.g., HeLa) systems .
- Tautomerism : Thione-thiol tautomeric equilibrium (studied via X-ray crystallography) impacts receptor interactions .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but require post-reaction removal via vacuum distillation .
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) enhance regioselectivity in triazole formation .
- Continuous flow reactors : Reduce batch variability and improve heat transfer for exothermic steps (e.g., thiol-alkylation) .
Q. How can computational methods predict the compound’s mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). Key residues (e.g., Lys745) show hydrogen bonding with the triazole ring .
- DFT calculations : Analyze electron density maps (at B3LYP/6-311+G* level) to predict reactive sites for electrophilic substitution .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
Methodological Notes
- Contradiction Resolution : Replicate conflicting studies under identical conditions (e.g., pH, solvent, cell line) to isolate variables .
- Scale-Up Challenges : Pilot batches >100 g require quenching exothermic steps with ice baths and optimizing stirring rates (≥500 rpm) .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays (e.g., MTT protocol) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
